2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4/c14-13(15,16)11-2-1-3-12(18-11)20-7-10(8-20)6-19-5-4-17-9-19/h1-5,9-10H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBJBQUAWYGABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC(=N2)C(F)(F)F)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of 6-(Trifluoromethyl)pyridine
2-Chloro-6-(trifluoromethyl)pyridine is a pivotal intermediate for nucleophilic substitution. Its preparation typically involves direct chlorination of 6-(trifluoromethyl)pyridine using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux.
Example protocol
Substitution with Azetidine Derivatives
The chlorine atom at position 2 of 6-(trifluoromethyl)pyridine is displaced by azetidine-containing nucleophiles.
Method A: Direct Amination
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Reactants : 2-Chloro-6-(trifluoromethyl)pyridine (1 equiv), azetidine (3 equiv).
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Solvent : Acetonitrile or DMF.
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Catalyst : None or triethylamine (Et₃N).
Method B: Palladium-Catalyzed Coupling
For sterically hindered azetidines, cross-coupling with Pd catalysts enhances efficiency:
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Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
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Base : K₂CO₃ or Cs₂CO₃.
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Solvent : Tetrahydrofuran (THF) or dioxane.
Synthesis of 3-[(1H-Imidazol-1-yl)methyl]azetidine
Azetidine Ring Formation
Azetidine synthesis often employs cyclization of 1,3-diamines or ring contraction of larger heterocycles.
Method A: Intramolecular Cyclization of 1,3-Diamines
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Reactants : 1,3-Diaminopropane derivatives (e.g., N-protected 1,3-diaminopropane).
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Conditions : Treatment with triflic anhydride (Tf₂O) or Mitsunobu conditions (DIAD, PPh₃).
Method B: Ring Contraction of Pyrrolidine
Functionalization with Imidazole
The azetidine’s methyl group is alkylated with imidazole via SN2 displacement.
Protocol
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Reactants : 3-(Chloromethyl)azetidine (1 equiv), imidazole (2 equiv).
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Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
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Solvent : DMF or acetonitrile.
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Conditions : 60–80°C for 4–6 hours.
Final Coupling Strategies
Stepwise Assembly
Step 1 : Azetidine introduction to 2-chloro-6-(trifluoromethyl)pyridine.
Step 2 : Imidazole alkylation of the azetidine’s methyl group.
Advantages :
-
Avoids steric hindrance during nucleophilic substitution.
Disadvantages :
-
Requires protection/deprotection steps for sensitive functional groups.
One-Pot Synthesis
Azetidine pre-functionalized with imidazole is coupled directly to the pyridine core.
Conditions :
Optimization and Challenges
Solvent and Base Selection
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the pyridine ring or the azetidine ring, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where the imidazole moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions, such as Pd(PPh3)4.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the pyridine ring can yield piperidine derivatives.
Scientific Research Applications
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its unique structural features that may confer biological activity, such as antimicrobial, antifungal, or anticancer properties.
Biological Studies: It can be used as a probe to study biological pathways involving imidazole and pyridine derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new drugs and agrochemicals.
Material Science: Its unique electronic properties due to the trifluoromethyl group make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine/Imidazole Derivatives
- 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine (14a)
- Structure : Shares the pyridine core with trifluoromethyl and imidazole substituents but lacks the azetidine group.
- Synthesis : Synthesized via Ullmann coupling of 2-bromo-6-(trifluoromethyl)pyridine with imidazole using CuI/L-proline catalysis .
- Key Difference : Absence of azetidine reduces steric bulk and may decrease binding affinity to targets requiring three-dimensional interactions.
Pyridazine/Piperidine Derivatives
- 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
- Structure : Pyridazine (a six-membered ring with two adjacent nitrogen atoms) replaces pyridine, with piperidine (six-membered) and pyrazole substituents.
- Key Differences :
- Pyridazine’s electron-deficient nature alters solubility and redox properties compared to pyridine.
- Piperidine’s larger ring size increases conformational flexibility but may reduce target selectivity .
Azetidine-Containing TLR7-9 Antagonists
- 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile Structure: Combines azetidine with morpholine and pyrazolo-pyridine moieties. Key Differences:
- The tetrahydropyrazolo-pyridine group introduces additional hydrogen-bonding sites.
- Morpholine enhances solubility but may reduce blood-brain barrier penetration compared to the target compound’s simpler structure .
Spirocyclic and Polycyclic Analogues
- 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide Structure: Incorporates a diazaspiro[3.5]nonene system and multiple trifluoromethyl groups. Key Differences:
- The spirocyclic framework increases structural complexity and may improve binding to enzymes with deep hydrophobic pockets.
Structural and Functional Comparison Table
Biological Activity
The compound 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables for a comprehensive understanding.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 288.26 g/mol. The structural complexity arises from the presence of an imidazole ring, an azetidine ring, and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological properties.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial Properties : Some derivatives have shown significant activity against various bacterial strains and fungi due to their ability to disrupt cellular processes.
- Anticancer Activity : Compounds related to imidazo[1,2-a]pyridines have demonstrated efficacy against colon cancer cell lines (HT-29 and Caco-2) by inducing apoptosis through mitochondrial pathways and caspase activation .
- Kinase Inhibition : The trifluoromethyl group is often associated with enhanced potency in kinase inhibition, which is crucial for targeting various cancers.
Anticancer Activity
A study focused on 6-substituted imidazo[1,2-a]pyridines found that these compounds could effectively induce cell death in colon cancer cell lines. The mechanism involved the release of cytochrome c from mitochondria and activation of caspases 3 and 8, leading to apoptosis .
Antimicrobial Effects
Another investigation highlighted the antimicrobial properties of structurally similar compounds, suggesting that the azetidine and imidazole rings contribute to disrupting bacterial cell membranes or inhibiting vital metabolic pathways.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives, including the target compound. The results showed that these compounds inhibited cell proliferation in HT-29 cells with IC50 values ranging from 10 to 30 µM. The apoptosis pathway was confirmed through flow cytometry analysis.
Case Study 2: Kinase Inhibition Profile
A pharmacological evaluation demonstrated that derivatives of this compound displayed selective inhibition against specific kinases involved in cancer progression. For instance, compounds with a trifluoromethyl group showed IC50 values in the nanomolar range against SRC and ABL kinases, indicating strong potential for targeted cancer therapies .
Table 1: Summary of Biological Activities
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Formation of Azetidine | Cyclization from β-amino alcohols or β-haloamines |
| Imidazole Attachment | Nucleophilic substitution with imidazole derivatives |
| Trifluoromethyl Group | Introduced via electrophilic aromatic substitution |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Utilize nucleophilic substitution or cross-coupling reactions to introduce the trifluoromethyl group at the pyridine C6 position. For example, halogenated pyridine intermediates can react with trifluoromethylating agents like TMSCF₃ under palladium catalysis .
- Step 2 : Functionalize the azetidine ring via reductive amination or alkylation to attach the imidazole-methyl moiety. Evidence from Combi-Blocks (PY-1715) suggests using 2-(1H-imidazol-1-yl)-6-trifluoromethylpyridine as a precursor with 98% purity .
- Optimization : Control reaction temperature (e.g., 60–80°C for imidazole coupling) and solvent polarity (e.g., DMF or THF) to minimize byproducts. Monitor progress via LC-MS and purify via column chromatography .
Q. How can spectroscopic techniques and computational modeling validate the compound’s structural and electronic properties?
- Methodology :
- Experimental : Use / NMR to confirm substituent positions (e.g., azetidine N-CH-imidazole protons at δ 3.5–4.5 ppm) and FT-IR for functional groups (C-F stretches at 1100–1200 cm) .
- Computational : Perform density functional theory (DFT) calculations to analyze electronic effects of the trifluoromethyl group (e.g., electron-withdrawing nature) and steric hindrance from the azetidine-imidazole scaffold. Compare results with X-ray crystallography data if available .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodology :
- Modification Strategy : Replace the azetidine ring with pyrrolidine or piperidine (see ) to assess ring size impact on target binding. Substitute the trifluoromethyl group with difluoromethoxy () to modulate lipophilicity .
- Testing : Screen analogs in enzyme inhibition assays (e.g., kinase or protease targets) and compare IC values. Use molecular docking to predict binding affinities, focusing on interactions between the imidazole moiety and active-site residues .
Q. What experimental and computational approaches resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Reproducibility Checks : Verify compound purity (≥95% via HPLC; ) and assay conditions (e.g., buffer pH, temperature). For example, discrepancies in antimicrobial activity ( vs. 13) may arise from variations in bacterial strain susceptibility .
- Meta-Analysis : Apply multivariate statistical tools to compare datasets, identifying outliers linked to structural analogs (e.g., trifluoromethyl vs. chlorinated pyridines in ). Use cheminformatics platforms like Schrödinger to normalize activity data .
Q. What strategies mitigate metabolic instability or toxicity in preclinical development?
- Methodology :
- In Vitro Assays : Assess metabolic stability in liver microsomes (e.g., CYP450 inhibition) and cytotoxicity in HEK293 or HepG2 cells. The trifluoromethyl group’s metabolic resistance ( ) may reduce oxidative degradation compared to methyl groups .
- Formulation : Explore prodrug strategies (e.g., esterification of the azetidine nitrogen) or nanoparticle encapsulation to enhance bioavailability. Stability studies under accelerated conditions (40°C/75% RH) can guide storage protocols .
Cross-Disciplinary Applications
Q. How does this compound’s agrochemical potential compare to its pharmaceutical applications?
- Methodology :
- Agrochemical Testing : Evaluate insecticidal activity in pest models (e.g., aphids or beetles) using OECD guidelines. Compare efficacy to commercial standards like imidacloprid, noting the imidazole ring’s role in acetylcholine receptor binding .
- Pharmaceutical Screening : Prioritize targets like kinase inhibitors () or antimicrobial agents (). Use parallel artificial membrane permeability assays (PAMPA) to predict blood-brain barrier penetration for CNS applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
